molecular formula C16H23N3O3S B5810608 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

Cat. No.: B5810608
M. Wt: 337.4 g/mol
InChI Key: ZCBLOJVRGLPIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide typically involves the reaction of pyrrolidine with sulfonyl chlorides and acetamides under controlled conditions. One common method involves the use of trifluoroacetic acid as a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is unique due to its dual pyrrolidine rings and sulfonyl group, which confer distinct chemical properties and biological activities. This structural uniqueness allows for diverse applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16(13-18-9-1-2-10-18)17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-12-19/h5-8H,1-4,9-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBLOJVRGLPIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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